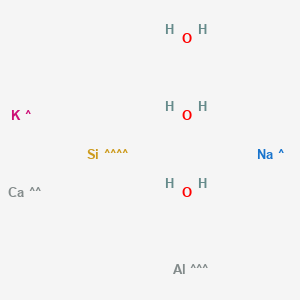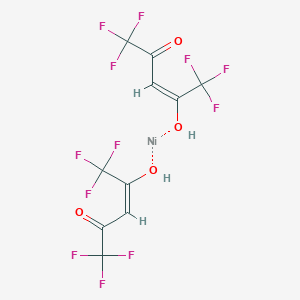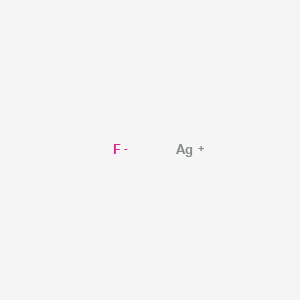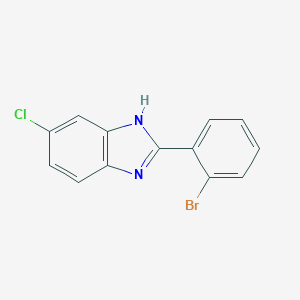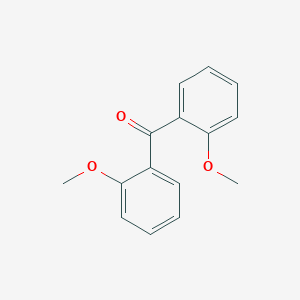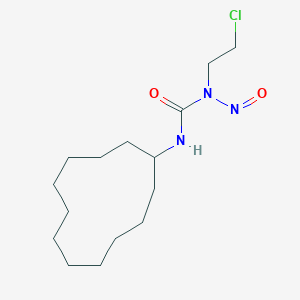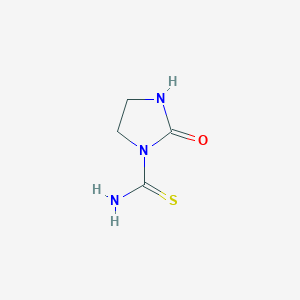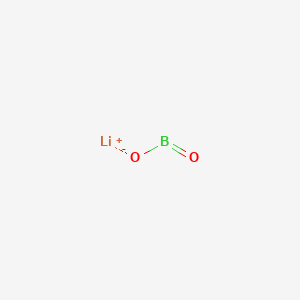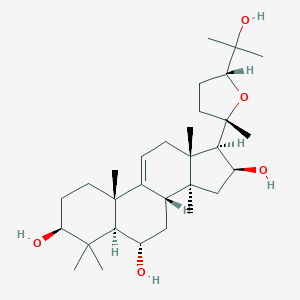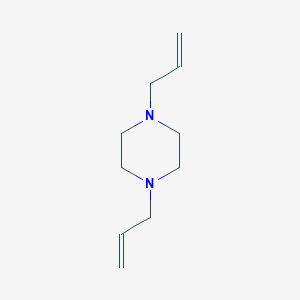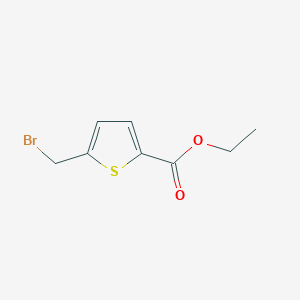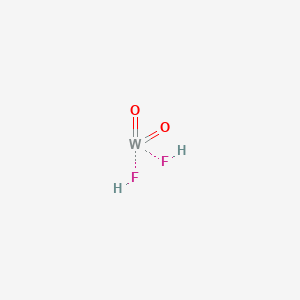
Tungsten difluoride dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten difluoride dioxide, also known as WF2O2, is a chemical compound that has been of increasing interest in scientific research due to its unique properties. This compound has been synthesized using different methods, and its potential applications have been explored in various fields such as catalysis, electronics, and material science.
Applications De Recherche Scientifique
Tungsten difluoride dioxide has been studied for its potential applications in various scientific fields. One of the most significant applications is in catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions such as the oxidation of alcohols and olefins. Additionally, it has been used as a catalyst in the synthesis of various organic compounds.
Another potential application of Tungsten difluoride dioxide is in electronics. This compound has been studied for its potential use in electronic devices such as transistors and sensors. Its unique properties, such as its high electron mobility and thermal stability, make it an attractive material for electronic applications.
Mécanisme D'action
The mechanism of action of Tungsten difluoride dioxide is not well understood. However, it is believed that its catalytic activity is due to the presence of active sites on its surface. These active sites can interact with the reactants, promoting the reaction and increasing its rate.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Tungsten difluoride dioxide. However, studies have shown that exposure to this compound can cause respiratory and eye irritation. Therefore, proper safety measures should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tungsten difluoride dioxide in lab experiments is its high catalytic activity. This compound can promote various reactions, making it a useful tool for researchers. However, one of the limitations is its toxicity. Proper safety measures should be taken when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the study of Tungsten difluoride dioxide. One potential direction is to explore its use in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in electronics. Finally, studies should be conducted to investigate the potential toxicity of this compound and its effects on the environment.
Conclusion:
Tungsten difluoride dioxide is a unique compound that has been studied for its potential applications in various scientific fields. Its high catalytic activity and unique properties make it an attractive material for researchers. However, its toxicity should be taken into consideration when handling this compound. Further research is needed to fully understand the mechanism of action of Tungsten difluoride dioxide and its potential applications in various fields.
Méthodes De Synthèse
One of the most common methods for synthesizing Tungsten difluoride dioxide is by reacting tungsten hexafluoride (WF6) with oxygen (O2) at high temperatures. The reaction takes place in a vacuum chamber, and the resulting product is a white powder that can be purified using various methods such as sublimation or recrystallization.
Propriétés
Numéro CAS |
14118-73-1 |
|---|---|
Nom du produit |
Tungsten difluoride dioxide |
Formule moléculaire |
F2O2W F2H2O2W |
Poids moléculaire |
255.9 g/mol |
Nom IUPAC |
dioxotungsten;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.W/h2*1H;;; |
Clé InChI |
NIFKCSBUIZDRRZ-UHFFFAOYSA-N |
SMILES |
O=[W]=O.F.F |
SMILES canonique |
O=[W]=O.F.F |
Synonymes |
WO2F2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
